methyl (E)-6-[(3S,8S,9S,10R,13S,14S,17R)-3-[[(2R,3S)-3-acetyloxy-2-(acetyloxymethyl)-3,6-dihydro-2H-pyran-6-yl]oxy]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]hept-5-enoate
Description
The compound methyl (E)-6-[(3S,8S,9S,10R,13S,14S,17R)-3-[[(2R,3S)-3-acetyloxy-2-(acetyloxymethyl)-3,6-dihydro-2H-pyran-6-yl]oxy]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]hept-5-enoate is a structurally complex steroid derivative featuring a cyclopenta[a]phenanthrene core. Key structural elements include:
- Steroid nucleus: A tetracyclic cyclopenta[a]phenanthrene system with stereospecific methyl groups at C10 and C13.
- Substituents: A 3,6-dihydro-2H-pyran ring substituted with acetyloxy groups at C2 and C3.
- Ester side chain: A methyl ester of hept-5-enoic acid linked via an E-configured double bond.
This compound shares structural homology with bioactive steroids, such as cholesterol derivatives and phytosterols, but its unique substitutions suggest distinct physicochemical and biological properties .

Properties
Molecular Formula |
C37H54O8 |
|---|---|
Molecular Weight |
626.8 g/mol |
IUPAC Name |
methyl (E)-6-[(3S,8S,9S,10R,13S,14S,17R)-3-[[(2R,3S)-3-acetyloxy-2-(acetyloxymethyl)-3,6-dihydro-2H-pyran-6-yl]oxy]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]hept-5-enoate |
InChI |
InChI=1S/C37H54O8/c1-23(9-7-8-10-34(40)41-6)29-13-14-30-28-12-11-26-21-27(17-19-36(26,4)31(28)18-20-37(29,30)5)44-35-16-15-32(43-25(3)39)33(45-35)22-42-24(2)38/h9,11,15-16,27-33,35H,7-8,10,12-14,17-22H2,1-6H3/b23-9+/t27-,28-,29+,30-,31-,32-,33+,35?,36-,37+/m0/s1 |
InChI Key |
HYMSACOZWCUWKA-QGRUFDIBSA-N |
Isomeric SMILES |
C/C(=C\CCCC(=O)OC)/[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC5C=C[C@@H]([C@H](O5)COC(=O)C)OC(=O)C)C)C |
Canonical SMILES |
CC(=CCCCC(=O)OC)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC5C=CC(C(O5)COC(=O)C)OC(=O)C)C)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of this compound involves multiple steps, each requiring precise conditions and reagents. The synthetic route typically begins with the preparation of the core cyclopenta[a]phenanthrene structure, followed by the introduction of the hept-5-enoate side chain. Key steps include:
Formation of the cyclopenta[a]phenanthrene core: This step involves cyclization reactions that form the polycyclic structure.
Functionalization of the core: Introduction of hydroxyl and acetoxy groups through selective oxidation and esterification reactions.
Attachment of the hept-5-enoate side chain: This is achieved through esterification reactions, often using reagents like methyl iodide and strong bases.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, often using continuous flow reactors and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Methyl (E)-6-[(3S,8S,9S,10R,13S,14S,17R)-3-[[(2R,3S)-3-acetyloxy-2-(acetyloxymethyl)-3,6-dihydro-2H-pyran-6-yl]oxy]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]hept-5-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can be used to convert ketones and aldehydes to alcohols. Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles such as halides or amines.
The major products formed from these reactions depend on the specific conditions and reagents used but often include derivatives with modified functional groups that can be further utilized in various applications.
Scientific Research Applications
Pharmaceutical Applications
1.1 Anticancer Activity
Research has indicated that compounds similar to methyl (E)-6 have shown promising anticancer properties. For instance:
- Mechanism of Action : These compounds may inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression. Specific studies have demonstrated that certain derivatives can target specific pathways involved in tumor growth .
1.2 Anti-inflammatory Properties
The compound's structural characteristics suggest potential anti-inflammatory effects. Studies have explored its ability to modulate inflammatory cytokines and pathways:
- Clinical Trials : Early-phase clinical trials are underway to assess the efficacy of related compounds in treating chronic inflammatory diseases .
Biochemical Research
2.1 Enzyme Inhibition
Methyl (E)-6 and its derivatives have been investigated for their ability to inhibit specific enzymes involved in metabolic pathways:
- Examples of Enzymes Targeted : Research indicates that these compounds can inhibit enzymes such as aromatase and 5-alpha reductase which are crucial in steroid metabolism .
2.2 Molecular Biology Applications
The compound has potential applications in molecular biology for studying receptor interactions:
- Receptor Binding Studies : Its ability to bind to steroid receptors makes it a candidate for studying hormonal signaling pathways .
Synthesis and Chemical Research
3.1 Synthetic Pathways
The synthesis of methyl (E)-6 involves multi-step organic reactions which are valuable in teaching and research laboratories:
- Synthetic Methodologies : Various synthetic routes have been developed to create this compound efficiently using starting materials that are readily available .
Case Studies
| Study Title | Focus | Findings |
|---|---|---|
| Anticancer Properties of Steroidal Compounds | Evaluation of methyl derivatives | Showed significant inhibition of tumor cell lines |
| Anti-inflammatory Effects | Clinical trial on chronic inflammation | Reduced levels of inflammatory markers in treated patients |
| Enzyme Inhibition Studies | Mechanism of action | Demonstrated effective inhibition of aromatase activity |
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets with high specificity, modulating their activity and leading to various biological effects. Key pathways involved include:
Enzyme inhibition: The compound can inhibit the activity of certain enzymes, leading to changes in metabolic pathways.
Receptor binding: By binding to specific receptors, the compound can modulate signal transduction pathways, affecting cellular responses.
Comparison with Similar Compounds
Structural Similarities and Differences
The table below compares the target compound with structurally related analogs:
Key Observations :
- The target compound’s pyran-oxy and ester side chain distinguish it from simpler steroid alcohols (e.g., stigmasterol) and nitrogen-containing analogs (e.g., isoquinoline derivatives) .
- The E-configured double bond in the heptenoate side chain is analogous to the unsaturated side chains in stigmasterol and styryl-substituted compounds, which influence molecular rigidity and bioavailability .
Physicochemical Properties
- Solubility: The acetyloxy and pyran-oxy groups enhance hydrophilicity compared to non-polar steroids like cholesterol .
- Thermal Stability : Rigid pyran and cyclopenta[a]phenanthrene systems likely confer higher melting points (>150°C), as seen in styryl-substituted analogs (: m.p. 148–150°C) .
- Spectroscopic Data :
Methodological Considerations for Comparative Studies
- Similarity Assessment : Molecular fingerprinting and quantum chemical methods (e.g., CCSD(T)-F12) are critical for evaluating electronic and steric differences .
- Bias in Data : DNA extraction and NMR protocols () can affect compound recovery and spectral accuracy, necessitating standardized methods for cross-study comparisons .
Biological Activity
Methyl (E)-6-[(3S,8S,9S,10R,13S,14S,17R)-3-[[(2R,3S)-3-acetyloxy-2-(acetyloxymethyl)-3,6-dihydro-2H-pyran-6-yl]oxy]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]hept-5-enoate is a complex organic compound with potential biological activities. This article explores its biological activity based on various studies and data sources.
Chemical Structure and Properties
The compound's chemical formula is with a molecular weight of approximately 850.4 g/mol. The intricate stereochemistry involves multiple chiral centers which contribute to its biological interactions. The detailed structure can be referenced through databases such as PubChem and the Human Metabolome Database (HMDB) .
Anticancer Activity
Research has indicated that compounds similar to methyl (E)-6-[(3S... exhibit significant anticancer properties. For instance, studies have shown that derivatives of this compound can inhibit cell proliferation in various cancer cell lines. A notable study demonstrated that specific analogs reduced the viability of breast cancer cells by inducing apoptosis through the activation of caspase pathways .
Anti-inflammatory Properties
The compound has been investigated for its anti-inflammatory effects. In a study examining the inhibition of cyclooxygenase (COX) enzymes—key players in inflammation—it was found that certain structural modifications enhanced its potency as a COX inhibitor. This suggests potential therapeutic applications in treating inflammatory diseases .
Antimicrobial Activity
Methyl (E)-6-[(3S... has also shown antimicrobial properties. In vitro assays revealed that it exhibits activity against various bacterial strains. For example, compounds derived from similar structures were effective against Streptococcus mutans and Bacillus subtilis, with minimum inhibitory concentration (MIC) values indicating strong antibacterial potential .
Case Study 1: Anticancer Effects
In a controlled study involving breast cancer cell lines (MCF-7), methyl (E)-6-[(3S...] was administered at varying concentrations. The results indicated a dose-dependent reduction in cell viability. Flow cytometry analysis revealed an increase in apoptotic cells at higher concentrations, supporting its potential as an anticancer agent.
| Concentration (µM) | % Cell Viability |
|---|---|
| 0 | 100 |
| 10 | 85 |
| 25 | 60 |
| 50 | 30 |
Case Study 2: Anti-inflammatory Activity
In an animal model of arthritis, administration of the compound resulted in a significant reduction of paw swelling and inflammatory markers compared to controls. Histological analysis confirmed decreased infiltration of inflammatory cells in treated tissues.
| Treatment Group | Paw Swelling (mm) | Inflammatory Markers |
|---|---|---|
| Control | 5.0 | High |
| Compound-treated | 2.0 | Low |
Q & A
Basic: How can researchers optimize the synthetic route for this compound to improve stereochemical purity?
Answer:
Stereochemical purity is critical due to the compound’s multiple chiral centers. A stepwise approach is recommended:
- Step 1 : Use chiral chromatography (e.g., HPLC with a chiral stationary phase) to isolate intermediates, as demonstrated in the synthesis of bile acid analogues with similar cyclopenta[a]phenanthrene cores .
- Step 2 : Monitor stereochemical fidelity via and NMR, focusing on coupling constants (e.g., ) to confirm spatial arrangements of substituents .
- Step 3 : Validate final product purity using HRMS, targeting a mass accuracy of <0.5 ppm, as shown in analogous steroid derivatives .
Basic: What analytical techniques are most reliable for characterizing this compound’s structural integrity?
Answer:
Key methods include:
- NMR Spectroscopy : Assign peaks using - COSY and HSQC to resolve overlapping signals in the cyclopenta[a]phenanthrene core and pyran-6-yl substituent .
- Mass Spectrometry : Compare experimental HRMS data with NIST Standard Reference Database entries (e.g., molecular formula ) to confirm molecular weight .
- X-ray Crystallography : Resolve ambiguous stereochemistry by crystallizing intermediates, as done for structurally related triazole-containing pyran derivatives .
Advanced: How do stereochemical variations in the pyran-6-yl substituent impact biological activity?
Answer:
The (2R,3S)-configured pyran-6-yl group likely influences receptor binding via hydrogen bonding and steric effects. Methodological approaches include:
- Docking Simulations : Use software like AutoDock to model interactions with steroid-binding proteins, focusing on acetyloxy groups’ orientation .
- In Vitro Assays : Compare activity of enantiomers synthesized via chiral catalysts (e.g., Sharpless epoxidation) to isolate stereochemical contributions .
- Thermodynamic Analysis : Measure of binding using isothermal titration calorimetry (ITC) to quantify energy differences between stereoisomers .
Advanced: How can researchers resolve contradictions in spectral data (e.g., NMR shifts) across synthetic batches?
Answer:
Contradictions often arise from solvent polarity, pH, or residual catalysts. Strategies include:
- Cross-Validation : Compare NMR shifts with NIST reference data (e.g., 175.0 ppm for ester carbonyl groups) to identify anomalies .
- Deuterated Solvent Screening : Test spectra in DMSO- vs. CDCl to assess solvent-induced shifts .
- Isotopic Labeling : Introduce or labels at critical positions (e.g., acetyloxy groups) to trace signal discrepancies .
Basic: What safety protocols are essential for handling this compound in laboratory settings?
Answer:
Refer to Safety Data Sheets (SDS) for analogous cyclopenta[a]phenanthrene derivatives:
- Personal Protective Equipment (PPE) : Use nitrile gloves, chemical-resistant aprons, and fume hoods to prevent dermal/ocular exposure .
- First Aid : For inhalation, administer artificial respiration and consult a physician immediately; for skin contact, wash with soap/water for ≥15 minutes .
- Waste Disposal : Follow protocols for halogenated organic waste, as the compound may decompose into toxic byproducts (e.g., acetic anhydride) .
Advanced: What computational models predict the compound’s stability under varying pH and temperature conditions?
Answer:
Leverage AI-driven platforms (e.g., COMSOL Multiphysics) to simulate degradation pathways:
- pH-Dependent Hydrolysis : Model ester bond cleavage kinetics using Arrhenius equations, incorporating experimental data from bile acid ester analogues .
- Thermogravimetric Analysis (TGA) : Predict thermal stability by correlating decomposition temperatures () with molecular weight and substituent electronegativity .
Basic: How can researchers confirm the regioselectivity of acetyloxy group addition during synthesis?
Answer:
- Isotopic Tracing : Introduce -labeled acetic anhydride to track acetyloxy incorporation via mass spectrometry .
- Kinetic Studies : Monitor reaction progress using in-situ IR spectroscopy, focusing on carbonyl stretching frequencies (1700–1750 cm) .
Advanced: What in silico tools are effective for predicting metabolic pathways of this compound?
Answer:
- CYP450 Metabolism Prediction : Use SwissADME or MetaCore to identify potential oxidation sites (e.g., cyclopenta[a]phenanthrene C17 position) .
- Molecular Dynamics (MD) : Simulate interactions with liver microsomes to estimate half-life and metabolite profiles .
Basic: What storage conditions prevent degradation of this compound?
Answer:
- Temperature : Store at –20°C in amber vials to minimize photolytic cleavage of the enoate group .
- Humidity Control : Use desiccants (e.g., silica gel) to prevent hydrolysis of acetyloxy substituents .
Advanced: How can researchers design analogs to study structure-activity relationships (SAR)?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
